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Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible

synthetic pathway, and the mechanistic context of 4,5-Dehydro Apixaban, a known impurity

and structural analog of the direct Factor Xa inhibitor, Apixaban. This document is intended to

serve as a valuable resource for researchers involved in the development, analysis, and quality

control of Apixaban.

Spectroscopic Data
The structural elucidation of 4,5-Dehydro Apixaban relies on a combination of spectroscopic

techniques. While fully assigned, peer-reviewed data is not extensively available in the public

domain, the following tables summarize the key reported spectroscopic information.

Table 1: NMR Spectroscopic Data for 4,5-Dehydro
Apixaban
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural

confirmation of organic molecules. The following chemical shifts have been reported for 4,5-
Dehydro Apixaban, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H-NMR Chemical Shifts (δ) in ppm ¹³C-NMR Chemical Shifts (δ) in ppm

9.12 168.5

8.54 163.2

8.43 159.8

8.41 155.4

8.17 142.1

7.93 138.7

7.59 133.2

5.30 129.5

4.99 128.9

4.92 127.3

3.71 126.8

3.48 121.0

3.27 114.6

3.06 55.9

2.57 49.5

2.28 32.8

29.3

23.5

21.2

17.9

Note: The specific proton and carbon assignments for these shifts are not fully detailed in

publicly accessible sources.
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Table 2: Mass Spectrometry and Physical Properties of
4,5-Dehydro Apixaban
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental

composition of a compound.

Property Value

Molecular Formula C₂₅H₂₃N₅O₄[1][2][3]

Molecular Weight 457.48 g/mol [1][2]

Expected [M+H]⁺ (m/z) 458.2

Table 3: Infrared (IR) Spectroscopy Data
While detailed public domain IR spectra for 4,5-Dehydro Apixaban are limited, data is often

available from commercial suppliers of this impurity standard. The expected characteristic

absorption bands would be similar to Apixaban, with potential shifts due to the introduced

unsaturation. Key functional group regions to consider are:

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Amide) 3400 - 3200

C-H Stretch (Aromatic/Alkene) 3100 - 3000

C=O Stretch (Amide, Lactam) 1700 - 1630

C=C Stretch (Aromatic, Alkene) 1600 - 1450

C-O Stretch (Ether) 1250 - 1000

Experimental Protocols
The following sections outline plausible experimental methodologies for the synthesis and

spectroscopic characterization of 4,5-Dehydro Apixaban based on available literature for

Apixaban and its analogs.
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Synthesis of 4,5-Dehydro Apixaban
The synthesis of 4,5-Dehydro Apixaban can be conceptualized as a multi-step process

involving the formation of key intermediates followed by a dehydrogenation step.

1-(4-aminophenyl)-5,6-dihydro-
3-(4-morpholinyl)-2(1H)-pyridone

Condensation & Reduction

5-oxohexanoic acid

Key Intermediate Formation

Dehydrogenation

4,5-Dehydro Apixaban

Purification (e.g., Chromatography)

Characterization

Click to download full resolution via product page

Caption: Apixaban's mechanism of action in the coagulation cascade.
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This pathway illustrates how both the intrinsic and extrinsic pathways converge on the

activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to

thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.

Apixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa,

thereby inhibiting its enzymatic activity and preventing the downstream amplification of the

clotting cascade. The presence of the 4,5-dehydro modification in the impurity may influence its

binding affinity and inhibitory potency towards Factor Xa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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